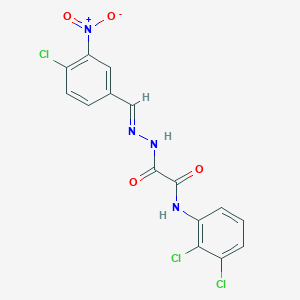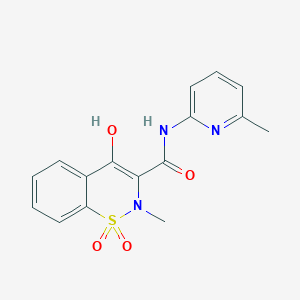
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 478507-10-7
Molecular Weight: 379.806 g/mol
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis using appropriate starting materials and reagents. Further research is needed to establish specific methods.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers and is part of a collection of rare and unique chemicals .
Análisis De Reacciones Químicas
Reactivity::
Types of Reactions: While detailed information is scarce, this compound likely undergoes various reactions typical of aromatic compounds, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and acid chlorides (e.g., SOCl).
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.
Aplicaciones Científicas De Investigación
Chemistry::
Catalysis: Possible use as a catalyst or ligand in transition metal-catalyzed reactions.
Biological Studies: Exploring its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Drug Discovery: Assessing its potential as a lead compound for drug development.
Materials Science: Investigating its properties for use in materials such as coatings, polymers, or sensors.
Mecanismo De Acción
The specific mechanism by which this compound exerts its effects remains unknown. Further research is required to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While direct comparisons are limited due to its rarity, researchers may explore related compounds such as:
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: (CAS Number: 767306-42-3)
3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: (CAS Number: 402768-90-5)
Propiedades
Número CAS |
478507-10-7 |
|---|---|
Fórmula molecular |
C20H14ClN3O3 |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H14ClN3O3/c21-17-8-6-15(7-9-17)20(26)27-18-5-1-3-14(11-18)12-23-24-19(25)16-4-2-10-22-13-16/h1-13H,(H,24,25)/b23-12+ |
Clave InChI |
CWLJCIJKWSJTIX-FSJBWODESA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CN=CC=C3 |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)
![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)


![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)
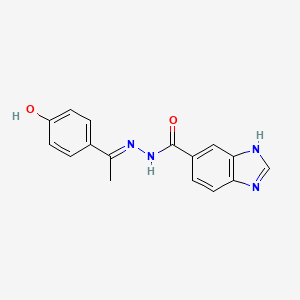
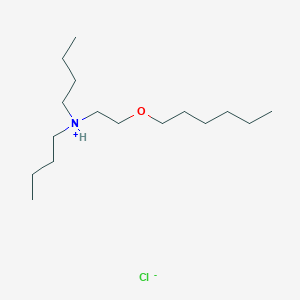

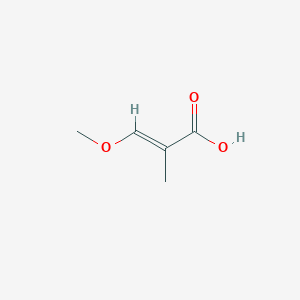
![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)
